Fluorocarazolol
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Overview
Description
Fluorocarazolol is a synthetic organic compound known for its high affinity for beta-adrenergic receptors. It is a fluorinated analog of carazolol, a potent non-selective beta-adrenergic receptor antagonist. This compound is primarily used in scientific research, particularly in the field of positron emission tomography (PET) imaging to visualize beta-adrenergic receptors in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorocarazolol is synthesized by introducing fluorine into the isopropyl group of carazolol. The process involves a reductive alkylation of the corresponding desisopropyl compound with fluoroacetone. This reaction creates a new stereogenic center, resulting in the formation of two diastereomers, (S,S)- and (S,R)-fluorocarazolol, which are separated by high-performance liquid chromatography (HPLC) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of advanced organic synthesis techniques and purification methods to ensure high purity and yield. The production process is likely to be carried out under controlled conditions to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: Fluorocarazolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: this compound can participate in substitution reactions, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce this compound alcohols or amines .
Scientific Research Applications
Fluorocarazolol has several important applications in scientific research:
Chemistry: It is used as a ligand in the study of beta-adrenergic receptors and their interactions with other molecules.
Biology: this compound is employed in the visualization of beta-adrenergic receptors in various tissues, including the brain, heart, and lungs, using PET imaging
Mechanism of Action
Fluorocarazolol exerts its effects by binding to beta-adrenergic receptors, which are part of the G protein-coupled receptor family. Upon binding, it inhibits the activation of these receptors by endogenous catecholamines such as adrenaline and noradrenaline. This inhibition leads to a decrease in the intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately reducing the physiological responses mediated by beta-adrenergic receptors .
Comparison with Similar Compounds
Carazolol: The parent compound of fluorocarazolol, known for its non-selective beta-adrenergic receptor antagonism.
Propranolol: A non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension and anxiety.
Atenolol: A selective beta-1 adrenergic receptor antagonist used primarily for cardiovascular conditions.
Uniqueness of this compound: this compound is unique due to its fluorine substitution, which enhances its binding affinity and selectivity for beta-adrenergic receptors. This fluorination also makes it suitable for PET imaging, providing a valuable tool for non-invasive studies of beta-adrenergic receptor distribution and density in vivo .
Properties
CAS No. |
157989-11-2 |
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Molecular Formula |
C18H21FN2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-(1-fluoropropan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C18H21FN2O2/c1-12(9-19)20-10-13(22)11-23-17-8-4-7-16-18(17)14-5-2-3-6-15(14)21-16/h2-8,12-13,20-22H,9-11H2,1H3 |
InChI Key |
QHLGXPUIUKSADT-UHFFFAOYSA-N |
SMILES |
CC(CF)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O |
Canonical SMILES |
CC(CF)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O |
Synonyms |
(18F)-fluorocarazolol 1-(9H-carbazol-4-yloxy)-3-((1-(fluoromethyl)ethyl)amino)-2-propanol fluorocarazolol fluorocarazolol, (R-(R*,R*))-stereoisome |
Origin of Product |
United States |
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